molecular formula C17H15Cl2N3O2S B2962843 2-(2,4-dichlorophenoxy)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide CAS No. 2034340-49-1

2-(2,4-dichlorophenoxy)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide

Cat. No.: B2962843
CAS No.: 2034340-49-1
M. Wt: 396.29
InChI Key: QCLWVJGUGJALLY-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide is a synthetic acetamide derivative intended for research applications. This compound features a 2,4-dichlorophenoxy moiety, a group known in agrochemical science for its herbicidal activity, as it functions as a plant hormone that can inhibit DNA and protein synthesis to disrupt normal plant growth . The molecular structure also incorporates a 1H-pyrazole ring and a thiophen-3-yl group, heterocyclic components frequently explored in medicinal and pesticide chemistry for their diverse biological activities . Researchers may investigate this compound as a potential candidate in the development of agrochemicals or as a biochemical tool for studying plant physiology. As a structurally complex molecule, it serves as a valuable intermediate for further chemical functionalization and structure-activity relationship (SAR) studies. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O2S/c18-13-2-3-16(14(19)8-13)24-10-17(23)20-9-15(12-4-7-25-11-12)22-6-1-5-21-22/h1-8,11,15H,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLWVJGUGJALLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the 2,4-dichlorophenoxy group: This can be achieved through the chlorination of phenol followed by etherification.

    Synthesis of the pyrazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the thiophene ring: This can be synthesized through various methods, including the Paal-Knorr synthesis.

    Coupling reactions: The final step involves coupling the different fragments together using reagents such as coupling agents or catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

a) Compound 533 (2-(2,4-Dichlorophenoxy)-N-(4-Methylpyridin-2-yl)acetamide)
  • Structural Features: Shares the 2,4-dichlorophenoxy-acetamide backbone but substitutes the pyrazole-thiophene-ethyl group with a 4-methylpyridin-2-yl moiety.
  • Pharmacological Activity : Acts as a synthetic auxin agonist, mimicking plant hormone activity by interacting with auxin receptors .
b) Cooling Agent (2-(4-Methylphenoxy)-N-(1H-Pyrazol-3-yl)-N-(2-Thienylmethyl)acetamide)
  • Structural Features: Contains pyrazole and thiophene groups but uses a 4-methylphenoxy group instead of 2,4-dichlorophenoxy.
  • Key Difference: The 4-methylphenoxy group and methylene linkage (vs. ethyl in the target compound) likely reduce halogen-mediated enzyme interactions.
c) Anti-inflammatory Derivatives (2-(2,4-Dichlorophenoxy)-N-(2,2,2-Trichloro-1-(3-Arylthioureido)ethyl)acetamides)
  • Structural Features: Retains the 2,4-dichlorophenoxy-acetamide core but incorporates trichloroethyl and arylthioureido groups.
d) N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)acetamide Derivatives
  • Structural Features: Features a dihydro-pyrazolyl ring instead of pyrazole-thiophene-ethyl and lacks the dichlorophenoxy group.
  • Pharmacological Activity : Primarily studied for coordination chemistry applications due to planar amide groups and hydrogen-bonding motifs .
  • Key Difference : The absence of halogenated aromatic systems limits bioactivity overlap with the target compound.

Pharmacological and Functional Comparisons

Compound Key Structural Features Reported Activity Efficacy/Data
Target Compound 2,4-Dichlorophenoxy, pyrazole, thiophene Hypothesized COX-2 inhibition No direct data; inferred from analogs
Compound 533 2,4-Dichlorophenoxy, pyridine Synthetic auxin agonist EC₅₀: 0.1 µM in auxin-response assays
Cooling Agent 4-Methylphenoxy, pyrazole, thiophene Trigeminal receptor agonist ED₅₀: 10 µM in sensory neuron assays
Anti-inflammatory Derivatives 2,4-Dichlorophenoxy, trichloroethyl COX-2 inhibitor (IC₅₀: 0.8–5.2 µM) Selectivity ratio (COX-2/COX-1): >100

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide (commonly referred to as DCPA) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its anti-inflammatory properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DCPA exhibits a complex structure characterized by a dichlorophenoxy group, a pyrazole moiety, and a thiophene substituent. The molecular formula is C15H17Cl2N3OC_{15}H_{17}Cl_2N_3O, and its structural representation is crucial for understanding its biological interactions.

Structural Formula

DCPA C15H17Cl2N3O\text{DCPA }C_{15}H_{17}Cl_2N_3O

Anti-inflammatory Effects

DCPA has been investigated for its anti-inflammatory properties, particularly its ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Research indicates that derivatives of 2,4-dichlorophenoxyacetic acid exhibit selective inhibition of COX-2, suggesting that compounds like DCPA may also share this characteristic .

The anti-inflammatory activity is primarily attributed to the inhibition of prostaglandin synthesis via COX enzyme inhibition. Studies have shown that compounds with similar structures can effectively reduce inflammation in animal models, such as carrageenan-induced paw edema in rats .

Structure-Activity Relationship (SAR)

The structure-activity relationship of DCPA reveals that modifications to the phenoxy and pyrazole groups can significantly affect its biological activity. For instance, halogen substitutions on the aromatic ring enhance COX inhibitory activity .

Case Studies

  • In Vivo Studies : In a study involving rat models, DCPA was administered to evaluate its effect on carrageenan-induced inflammation. Results demonstrated a significant reduction in paw swelling compared to control groups, indicating potent anti-inflammatory properties.
  • In Vitro Assays : DCPA was tested against various cell lines to assess cytotoxicity and anti-inflammatory effects. The compound showed selective toxicity towards cancer cell lines while sparing normal cells, highlighting its potential as an anticancer agent.

Comparative Analysis with Other Compounds

Compound NameMolecular FormulaCOX InhibitionAnti-inflammatory Activity
DCPAC15H17Cl2N3OC_{15}H_{17}Cl_2N_3OHighSignificant
2,4-DC10H9Cl2O3C_{10}H_{9}Cl_2O_3ModerateModerate
AspirinC9H8O4C_{9}H_{8}O_4HighHigh

Q & A

What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Level : Basic Synthesis
Methodological Answer :
The synthesis typically involves coupling a 2,4-dichlorophenoxyacetic acid derivative with a substituted ethylamine precursor. A reflux-based approach in ethanol or dichloromethane, catalyzed by glacial acetic acid or carbodiimide reagents (e.g., EDC·HCl), is effective . For example, dissolving equimolar reactants in ethanol under reflux for 4–6 hours, followed by solvent evaporation and recrystallization (e.g., methanol/acetone mixtures), yields crystalline products. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents enhance reaction rates but may require acid scavengers (e.g., triethylamine) to neutralize byproducts .
  • Catalyst use : Carbodiimide coupling agents improve amide bond formation efficiency .
  • Purification : Slow evaporation from mixed solvents reduces impurities .

How can the crystal structure of this compound be determined, and what conformational insights does it provide?

Level : Advanced Structural Analysis
Methodological Answer :
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving its conformation. Key steps include:

  • Crystallization : Slow evaporation from methanol/acetone (1:1) produces diffraction-quality crystals .
  • Data collection : Mo Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
  • Conformational analysis : The compound exhibits torsional angles of ~60–80° between the dichlorophenyl and pyrazole/thiophene moieties, suggesting steric hindrance. Hydrogen bonding (N–H⋯O/N) forms R₂²(8–10) motifs, stabilizing dimeric structures . These features may influence binding to hydrophobic enzyme pockets or π-π stacking in biological systems.

What spectroscopic techniques are most effective for characterizing this compound?

Level : Basic Characterization
Methodological Answer :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies proton environments (e.g., pyrazole NH at δ 8.5–9.5 ppm, thiophene protons at δ 6.8–7.5 ppm). 2D NMR (COSY, HSQC) resolves coupling between adjacent protons and heteroatoms .
  • IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C–Cl (~750 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ≈ 450–470 Da) .
    Isomer differentiation : Use NOESY NMR to distinguish regioisomers by spatial proximity of substituents .

How can researchers resolve contradictions in reported biological activity data for this compound?

Level : Advanced Data Analysis
Methodological Answer :
Contradictions often arise from assay variability or structural analogs being misattributed. Strategies include:

  • Assay standardization : Use positive controls (e.g., known kinase inhibitors for enzyme studies) and replicate experiments under identical conditions (pH, temperature) .
  • Structural validation : Confirm compound identity via SC-XRD or 2D NMR before biological testing .
  • Meta-analysis : Compare IC₅₀ values across studies using standardized units (e.g., µM) and adjust for solvent effects (DMSO vs. aqueous buffers) .

What computational modeling approaches predict this compound’s binding affinity to target enzymes?

Level : Advanced Computational Chemistry
Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., kinases or cytochrome P450). Account for ligand flexibility by setting torsional angles based on SC-XRD data .
  • Molecular Dynamics (MD) : Simulate binding stability in explicit solvent (e.g., TIP3P water) for 100+ ns. Analyze RMSD and hydrogen bond persistence to identify stable binding poses .
  • QSAR : Train models on analogs (e.g., thiazole/oxadiazole derivatives) to correlate substituent electronegativity (Cl, pyrazole) with activity .

What strategies improve aqueous solubility for pharmacological studies?

Level : Advanced Formulation
Methodological Answer :

  • Salt formation : React with HCl or sodium hydroxide to generate ionizable species .
  • Co-solvents : Use PEG-400 or cyclodextrins to enhance solubility without precipitation .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the acetamide or pyrazole positions .

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